molecular formula C9H12F3N3 B1378741 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine CAS No. 1461715-31-0

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

Cat. No.: B1378741
CAS No.: 1461715-31-0
M. Wt: 219.21 g/mol
InChI Key: ANSGDWDSGHKSPN-UHFFFAOYSA-N
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Description

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is an organic compound that features a trifluoroethyl group attached to an indazole ring

Biochemical Analysis

Biochemical Properties

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with alcohol dehydrogenase, competitively inhibiting its activity . Additionally, it forms complexes with Lewis bases such as tetrahydrofuran (THF) and pyridine through hydrogen bonding . These interactions suggest that this compound can influence various biochemical pathways by modulating enzyme activity and protein interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the solvation structures and interphases in lithium metal batteries, which can be extrapolated to its potential effects on cellular membranes and signaling pathways . The compound’s impact on gene expression and cellular metabolism is likely mediated through its interactions with key enzymes and proteins involved in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, forming complexes that can inhibit or activate enzyme activity . The compound’s ability to form hydrogen bonds with Lewis bases suggests that it can alter the structural conformation of proteins, thereby influencing their function . Additionally, its competitive inhibition of alcohol dehydrogenase indicates that it can modulate metabolic pathways involving alcohol metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage. High doses of the compound have been associated with toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, influencing the metabolism of alcohols and related compounds . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with Lewis bases suggests that it can be transported across cellular membranes and distributed within various cellular compartments . Its localization and accumulation within specific tissues can affect its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate under mild conditions . This reaction is highly selective and efficient, making it suitable for the synthesis of trifluoroethylated indazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is unique due to its specific indazole structure combined with the trifluoroethyl group

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)5-15-4-6-2-1-3-7(13)8(6)14-15/h4,7H,1-3,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSGDWDSGHKSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NN(C=C2C1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 2
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 3
Reactant of Route 3
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 4
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 5
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 6
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

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